molecular formula C13H13N3O2S B104952 (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 18204-57-4

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No.: B104952
CAS No.: 18204-57-4
M. Wt: 275.33 g/mol
InChI Key: GZZCGBONHJILEF-UHFFFAOYSA-N
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Description

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a synthetic organic compound characterized by its unique triazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the allyl group, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Functionalized Triazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further investigation in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may act as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the sulfanyl and allyl groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group, in particular, differentiates it from other triazole derivatives, potentially offering unique interactions and effects in various applications.

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-8-16-12(10-6-4-3-5-7-10)14-15-13(16)19-9-11(17)18/h2-7H,1,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZCGBONHJILEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355215
Record name (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18204-57-4
Record name (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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